REACTION_CXSMILES
|
[CH:1]1([N:5](C)[C:6](=[O:27])[C:7]2[CH:12]=[C:11](OC3C(C)=CC([N+]([O-])=O)=CC=3C)[CH:10]=[CH:9][C:8]=2[O:25]C)CCC1.B(Br)(Br)Br>C(Cl)Cl>[OH:25][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:6]([NH:5][CH3:1])=[O:27]
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Name
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N-Cyclobutyl-5-(2,6-dimethyl-4-nitro-phenoxy)-2-methoxy-N-methyl-benzamide
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Quantity
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1.65 g
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Type
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reactant
|
Smiles
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C1(CCC1)N(C(C1=C(C=CC(=C1)OC1=C(C=C(C=C1C)[N+](=O)[O-])C)OC)=O)C
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Name
|
|
Quantity
|
8.6 mL
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Type
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reactant
|
Smiles
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B(Br)(Br)Br
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Name
|
|
Quantity
|
35 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at room temperature for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
quenched
|
Type
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ADDITION
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Details
|
by pouring into ice water (100 mL)
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Type
|
STIRRING
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Details
|
stirred for 1 hour at room temperature
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Duration
|
1 h
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Type
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EXTRACTION
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Details
|
extracted with methylene chloride (3 times 30 mL)
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Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated aqueous NaHCO3, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)NC)C=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |